molecular formula C13H12N6OS B11781599 (4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone

(4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone

Cat. No.: B11781599
M. Wt: 300.34 g/mol
InChI Key: LDZRZPOKADORKM-UHFFFAOYSA-N
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Description

(4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone is a heterocyclic compound that belongs to the class of triazolotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the decarboxylation of 4-amino-3-carboxy-1,2,4-triazolo[5,1-c][1,2,4]triazin-3-yl derivatives by refluxing in dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethylthio groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, ethylthio group, and phenylmethanone moiety contributes to its versatility and potential in various applications.

Properties

Molecular Formula

C13H12N6OS

Molecular Weight

300.34 g/mol

IUPAC Name

(4-amino-7-ethylsulfanyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)-phenylmethanone

InChI

InChI=1S/C13H12N6OS/c1-2-21-13-15-12-17-16-9(11(14)19(12)18-13)10(20)8-6-4-3-5-7-8/h3-7H,2,14H2,1H3

InChI Key

LDZRZPOKADORKM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(=C(N=NC2=N1)C(=O)C3=CC=CC=C3)N

Origin of Product

United States

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